molecular formula C10H13NO4 B2539420 Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate CAS No. 125734-49-8

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate

Cat. No.: B2539420
CAS No.: 125734-49-8
M. Wt: 211.217
InChI Key: JHFUIEBNXZAMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate is a chemical compound with the molecular formula C10H13NO4 and a molecular weight of 211.22 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate typically involves the esterification of 5-(dimethoxymethyl)pyridine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and high-throughput reactors can optimize the reaction conditions and minimize the production time .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The pyridine ring can also participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(dimethoxymethyl)pyridine-2-carboxylate is unique due to the presence of two methoxy groups on the methyl group attached to the pyridine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds .

Properties

IUPAC Name

methyl 5-(dimethoxymethyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c1-13-9(12)8-5-4-7(6-11-8)10(14-2)15-3/h4-6,10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFUIEBNXZAMMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CN=C(C=C1)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 5-(dibromomethyl)pyridine-2-carboxylate (927 mg, 3.00 mmol) in methanol (10 ml) and trimethyl orthoformate (2 ml) was added a solution AgNO3 (1.12 g, 6.6 mmol) in methanol (20 ml) over 15 minutes. After refluxing the reaction for 1 hour, it was cooled and poured into a solution of NaHCO3 (0.84 g, 10 mmol) in water (50 ml) containing a small amount of NaCl. The thick slurry was filtered through a 25-50 micron frit, and the filtrate concentrated to 10 ml and extracted with ethyl acetate (3×10 ml). The combined organic layers were dried (MgSO4), filtered and concentrated to give title product (550 mg, 96%).
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1.12 g
Type
catalyst
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
96%

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